molecular formula C16H15Cl2NO3 B4955014 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide

Cat. No. B4955014
M. Wt: 340.2 g/mol
InChI Key: UCFAEIMPJBXHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, also known as dicamba, is a selective herbicide widely used in agriculture to control broadleaf weeds. It belongs to the chlorophenoxy family, which has been used as herbicides since the 1940s. Dicamba is a systemic herbicide that is absorbed by the plant and translocated to the growing points, where it inhibits cell division and growth, leading to the death of the plant.

Mechanism of Action

Dicamba acts by disrupting the normal growth and development of plants. It is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). Dicamba binds to the same receptor as IAA and activates the same signaling pathways, leading to the stimulation of cell division and growth. However, 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is more stable than IAA and persists in the plant for a longer time, leading to overstimulation of growth and eventually the death of the plant.
Biochemical and Physiological Effects
Dicamba affects the metabolism and transport of auxins in plants, leading to changes in gene expression and physiological processes. It also affects the activity of enzymes involved in cell division and growth, leading to the inhibition of these processes. Dicamba can also affect the uptake and transport of nutrients in plants, leading to nutrient deficiencies and stress.

Advantages and Limitations for Lab Experiments

Dicamba is a useful tool in scientific research due to its ability to induce somatic mutations in plants and its effects on auxin transport and metabolism. However, it has limitations in terms of its specificity and potential effects on non-target organisms. It is important to use 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide in a controlled environment and to follow proper safety protocols to minimize the potential risks.

Future Directions

There are many potential future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, including:
1. Development of new 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide formulations with improved specificity and reduced environmental impact.
2. Study of the effects of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide on non-target organisms, including insects, birds, and mammals.
3. Investigation of the mechanisms of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide resistance in weeds and the development of new herbicides with different modes of action.
4. Study of the effects of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide on soil microbiota and ecosystem processes.
5. Development of new 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide-based tools for plant breeding and genetic engineering.
In conclusion, 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is a widely used herbicide with important applications in agriculture and scientific research. Its mechanism of action and effects on plant physiology and biochemistry have been extensively studied, but there are still many potential future directions for research on this compound. It is important to use 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide responsibly and to continue to investigate its potential benefits and risks.

Synthesis Methods

Dicamba can be synthesized by the reaction of 2,4-dichlorophenol with chloroacetic acid, followed by the reaction of the resulting 2,4-dichlorophenoxyacetic acid with 2-hydroxy-4,5-dimethylphenylamine. The synthesis process is relatively simple and can be performed on a large scale.

Scientific Research Applications

Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants and animals. It has also been used as a tool in scientific research to study plant physiology and biochemistry. Dicamba is used to induce somatic mutations in plants, which can be used to study gene function and regulation. It is also used to study auxin transport and metabolism in plants.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-9-5-13(14(20)6-10(9)2)19-16(21)8-22-15-4-3-11(17)7-12(15)18/h3-7,20H,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFAEIMPJBXHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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